Fusidic acid sodium salt, >=98% (TLC)
Description
Historical Context and Discovery of the Fusidane Class
The journey of fusidate sodium began with the discovery of its parent compound, fusidic acid. Fusidic acid was first isolated in the early 1960s from the fermentation broth of the fungus Fusidium coccineum. nih.govfrontiersin.orgdiva-portal.org This discovery introduced a new class of antibiotics known as the fusidanes. nih.govnih.gov The fusidane group also includes other naturally occurring antibiotics like helvolic acid and cephalosporin (B10832234) P1. nih.govresearchgate.net While these compounds share a similar core structure, fusidic acid is the only member of the fusidane class that has been marketed for clinical use. nih.govresearchgate.net
The initial investigations into fusidic acid revealed its primary activity against Gram-positive bacteria, particularly staphylococci. nih.gov This led to its clinical introduction for treating staphylococcal infections. nih.gov Although a number of derivatives of fusidic acid have been synthesized, sodium fusidate remains a key formulation. chemmethod.comtaylorfrancis.com
Structural Classification within Steroidal Antibiotics
Fusidate sodium belongs to a unique class of antibiotics known as steroidal antibiotics. nih.govtaylorfrancis.com Its chemical structure is based on a tetracyclic triterpenoid (B12794562) framework, which gives it a steroid-like conformation. rjptonline.orgresearchgate.net However, it is important to note that despite its steroidal structure, fusidate sodium does not possess any steroidal activity. rjptonline.org
The core structure of fusidic acid is distinct from that of natural steroids, characterized by a chair-boat-chair conformation. nih.gov Other steroidal antibiotics include cephalosporin P1, viridin, and helvolic acid. nih.gov The unique structure of fusidate sodium is directly linked to its novel mechanism of action, which contributes to the limited cross-resistance observed with other antibiotic classes. nih.govchemmethod.com
Significance in the Landscape of Antimicrobial Agents Research
The significance of fusidate sodium in antimicrobial research is multifaceted and has evolved since its discovery.
Unique Mechanism of Action: Fusidate sodium inhibits bacterial protein synthesis by targeting the elongation factor G (EF-G). patsnap.compatsnap.comdrugbank.com It binds to the EF-G-ribosome complex, preventing the release of EF-G and thereby halting the translocation step of protein synthesis. patsnap.commdpi.comoup.com This mechanism is distinct from most other classes of antibiotics that target cell wall synthesis or DNA replication, making it a valuable agent against resistant bacteria. patsnap.com
Activity Against Resistant Pathogens: A primary area of research focus is its potent activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). patsnap.comrjptonline.org Studies have demonstrated its effectiveness against both community-acquired and hospital-acquired MRSA strains. nih.gov
Research on Resistance Mechanisms: The emergence of resistance to fusidate sodium is a significant area of ongoing research. The primary mechanisms of resistance involve mutations in the fusA gene, which encodes for EF-G, leading to reduced drug affinity. oup.comfrontiersin.org Another mechanism involves the acquisition of resistance genes, such as fusB, which protects the bacterial ribosome from the antibiotic's action. oup.comuu.sesciencedaily.com Recent research has even visualized the action of the FusB resistance protein at a molecular level, describing it as a "molecular crowbar" that frees the blocked ribosome. uu.sesciencedaily.com
Investigational Applications: Research continues to explore the full potential of fusidate sodium. For instance, some studies have investigated its activity against other pathogens like Chlamydia trachomatis and certain Clostridium species. nih.gov There is also research into developing novel formulations, such as nanoparticles and nanoemulgels, to potentially improve its delivery and efficacy. nih.govjpmsonline.com
The following table provides a summary of key research findings related to fusidate sodium's activity against various bacteria.
| Bacterium | Key Research Findings |
| Staphylococcus aureus (including MRSA) | Potent activity with a low minimum inhibitory concentration (MIC90) reported as 0.12 mg/L for some strains. nih.gov |
| Coagulase-negative staphylococci (CoNS) | Susceptible to fusidic acid, with an MIC90 of 0.25 mg/L. nih.gov |
| Neisseria gonorrhoeae | Susceptible, with an MIC90 of 1 mg/L. nih.gov |
| Chlamydia trachomatis | Shows activity with an MIC90 of 0.5 mg/L. nih.gov |
| Clostridium difficile | Moderate activity with an MIC90 of 2 mg/L. nih.gov |
Structure
2D Structure
Properties
Key on ui mechanism of action |
Fusidic acid works by interfering with bacterial protein synthesis, specifically by preventing the translocation of the elongation factor G (EF-G) from the ribosome. It also can inhibit chloramphenicol acetyltransferase enzymes. |
|---|---|
CAS No. |
751-94-0 |
Molecular Formula |
C31H48NaO6 |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
sodium (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate |
InChI |
InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/b26-20-;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-;/m0./s1 |
InChI Key |
ZUMDNSFJFSGPGY-JCJNLNMISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C.[Na] |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.[Na] |
melting_point |
192.5 °C |
physical_description |
Solid |
Pictograms |
Irritant |
Related CAS |
6990-06-3 (Parent) |
solubility |
5.21e-03 g/L |
Synonyms |
Acid, Fusidic Fucithalmic Fusidate Sodium Fusidate, Silver Fusidate, Sodium Fusidic Acid Fusidic Acid, Sodium Salt Fusidin Silver Fusidate Sodium Fusidate Sodium, Fusidate Stanicide |
Origin of Product |
United States |
Molecular Mechanism of Action of Fusidate Sodium
Elucidation of Ribosomal Target: Elongation Factor G (EF-G)
The specific molecular target of fusidate sodium within the bacterial cell is Elongation Factor G (EF-G). patsnap.compatsnap.com EF-G is a critical protein involved in the elongation phase of protein synthesis. nih.gov It belongs to a family of GTPase proteins that catalyze essential steps in the translation process on the ribosome. nih.govfrontiersin.org Fusidate sodium's interaction with EF-G is highly specific and does not affect mammalian elongation factors, contributing to its selective toxicity against bacteria. nih.govhres.ca
Inhibition of Bacterial Protein Synthesis
Fusidate sodium effectively halts bacterial protein synthesis by interfering with the function of EF-G. patsnap.compediatriconcall.com This inhibition leads to the cessation of bacterial growth and can be bactericidal at higher concentrations. The process is initiated by the binding of fusidate sodium to the EF-G-ribosome complex. patsnap.compatsnap.com
Interference with Ribosomal Translocation Cycle
The primary mechanism of fusidate sodium's action is the disruption of the ribosomal translocation cycle. patsnap.compatsnap.com During protein synthesis, after a new amino acid is added to the growing polypeptide chain, the ribosome must move one codon along the messenger RNA (mRNA) molecule. This movement, known as translocation, is facilitated by EF-G in a GTP-dependent manner. nih.gov Fusidate sodium binds to EF-G after GTP hydrolysis has occurred, effectively locking the EF-G-GDP complex onto the ribosome. nih.govwikipedia.org This stable fusidate sodium-EF-G-GDP-ribosome complex prevents the release of EF-G, thereby stalling the ribosome on the mRNA and preventing the addition of subsequent amino acids to the polypeptide chain. patsnap.comnih.gov
Recent kinetic studies have revealed a more detailed picture of this inhibition. Fusidate sodium appears to target EF-G at an early stage of the translocation process. nih.govnih.gov While the initial steps of translocation may proceed, the ribosome eventually stalls at a later stage, just before the release of EF-G. nih.gov This blockage of EF-G turnover is the central event in the inhibition of the translocation cycle. businesswire.com
Dysregulation of Ribosome Recycling
In addition to inhibiting translocation during peptide elongation, fusidate sodium also disrupts the process of ribosome recycling. nih.govnih.gov After a complete protein has been synthesized, the ribosome, mRNA, and deacylated tRNA must be disassembled so that the ribosomal subunits can be used for new rounds of protein synthesis. This recycling process also requires EF-G and another factor called ribosome recycling factor (RRF). nih.govnih.gov
Molecular Specificity and Interactions with EF-G-GDP Complex
Fusidate sodium exhibits a high degree of specificity for the EF-G-GDP complex bound to the ribosome. nih.gov It has little to no affinity for free EF-G or for the EF-G-GTP complex before it binds to the ribosome and hydrolyzes GTP. nih.gov This specificity is crucial to its mechanism.
Cryo-electron microscopy and structural studies have provided insights into the interaction between fusidate sodium and the EF-G-ribosome complex. The antibiotic binds to a site on EF-G that stabilizes it in a conformation that prevents its dissociation from the ribosome. nih.gov This binding event effectively traps EF-G in an intermediate state, preventing the conformational changes necessary for its release and the continuation of the translation cycle. nih.gov
Distinct Mode of Action Relative to Other Antimicrobials
The mechanism of action of fusidate sodium is unique among clinically used antibiotics. patsnap.comnih.gov While many other antibiotics also target the ribosome and inhibit protein synthesis, they do so through different mechanisms. For example, macrolides and lincosamides block the peptide exit tunnel, tetracyclines prevent the binding of aminoacyl-tRNA to the A-site, and aminoglycosides cause misreading of the mRNA code.
Fusidate sodium's distinct target, EF-G, and its specific mechanism of stalling the ribosome by trapping the EF-G-GDP complex mean that there is generally no cross-resistance with other classes of antibiotics. nih.gov This makes it a valuable therapeutic option for treating infections caused by bacteria that have developed resistance to other antimicrobial agents, such as methicillin-resistant Staphylococcus aureus (MRSA). patsnap.compatsnap.com However, resistance to fusidate sodium can arise through mutations in the fusA gene, which encodes EF-G. nih.govnih.gov
| Antibiotic Class | Primary Mechanism of Action | Ribosomal Target |
| Fusidate Sodium | Inhibits translocation and ribosome recycling by trapping EF-G-GDP on the ribosome | Elongation Factor G (EF-G) |
| Macrolides | Blocks the polypeptide exit tunnel | 50S ribosomal subunit |
| Tetracyclines | Prevents binding of aminoacyl-tRNA to the A-site | 30S ribosomal subunit |
| Aminoglycosides | Causes misreading of mRNA and inhibits translocation | 30S ribosomal subunit |
| Lincosamides | Inhibits peptidyl transferase activity | 50S ribosomal subunit |
| Pleuromutilins | Binds to the peptidyl transferase center of the 50S subunit, inhibiting peptide bond formation | 50S ribosomal subunit |
Antimicrobial Activity Spectrum and Potency of Fusidate Sodium
In Vitro Efficacy Against Gram-Positive Bacterial Species
Fusidate sodium demonstrates potent in vitro activity against a range of Gram-positive pathogens. wikidoc.org Its efficacy is particularly notable against staphylococci, including strains resistant to other antibiotics. oup.comoup.com
A primary clinical application of fusidate sodium is its marked activity against Staphylococcus aureus. wikipedia.orgrjptonline.org This includes efficacy against both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA). patsnap.comoup.comoup.com Numerous studies have confirmed its potency, with surveillance data from Europe indicating that resistance rates have remained relatively stable and below 10% even after decades of use. nih.gov In a 2011 study, nearly all S. aureus strains in the United States were found to be susceptible. nih.gov Research on MRSA isolates from cystic fibrosis patients demonstrated that fusidate sodium had potent activity with a Minimum Inhibitory Concentration for 90% of organisms (MIC90) of 0.25 µg/mL. asm.orgbiospace.com Other studies have reported MIC90 values of 0.12 mg/L for MRSA. nih.gov A study assessing 94 MRSA isolates found approximately 96% to be susceptible based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoint of ≤1 mg/L. nih.gov
Table 1: In Vitro Activity of Fusidate Sodium against Staphylococcus aureus Strains
| Bacterial Strain | Number of Isolates | MIC90 (µg/mL) | Susceptibility Rate | Source |
|---|---|---|---|---|
| Methicillin-Resistant S. aureus (MRSA) from CF patients | Not Specified | 0.25 | Not Specified | biospace.com |
| Methicillin-Resistant S. aureus (MRSA) | Not Specified | 0.12 | Not Specified | nih.gov |
| Methicillin-Resistant S. aureus (MRSA) | 94 | ≤1.0 (breakpoint) | ~96% | nih.gov |
| Methicillin-Susceptible S. aureus (MSSA) | 100 | Not Specified | ~88% | nih.gov |
Fusidate sodium is also active against most coagulase-negative staphylococci (CoNS). wikidoc.orgwikipedia.orgoup.com Studies have shown that CoNS, regardless of methicillin (B1676495) resistance, are generally susceptible to fusidate sodium, with a reported MIC90 of 0.25 mg/L. nih.gov One surveillance study found that between 75% and 81% of CoNS strains had MIC values of ≤1 mg/L. nih.gov
In contrast, the activity of fusidate sodium against streptococci is considered limited or moderate. oup.com Streptococcus pyogenes exhibits higher MIC values compared to staphylococci, with MIC90s reported to be between 4 and 8 mg/L. nih.govoup.com Despite this moderate in vitro potency, clinical efficacy in patients with certain streptococcal infections has been observed. nih.gov
The antimicrobial spectrum of fusidate sodium includes potent activity against Corynebacterium species and most species of Clostridium. mjaabu.comwikidoc.orgwikipedia.orgndrugs.com Research has confirmed its efficacy against various clostridial species, including Clostridium difficile, Clostridium tetani, and Clostridium perfringens. oup.com Studies focusing on anaerobic bacteria have shown that fusidate sodium has significant activity against Clostridium, Peptococcus, and Peptostreptococcus species. nih.gov
Efficacy Against Coagulase-Negative Staphylococci and Streptococci
Limited Activity Profile Against Gram-Negative Bacterial Species
Fusidate sodium is characterized by its general lack of activity against most Gram-negative bacteria. wikipedia.orghres.ca This intrinsic resistance is largely attributed to the low permeability of the Gram-negative outer membrane, which prevents the antibiotic from reaching its intracellular target. hres.cahres.ca Consequently, it is not effective against pathogens such as Enterobacteriaceae and Pseudomonas aeruginosa.
Despite its general inactivity against Gram-negative organisms, there are several notable exceptions. Fusidate sodium has demonstrated useful in vitro activity against Neisseria species, Moraxella species, Legionella pneumophila, and Bacteroides fragilis. mjaabu.comwikidoc.orgwikipedia.orgoup.comndrugs.com For Neisseria gonorrhoeae, the MIC90 has been reported to be 1 mg/L. nih.gov Its activity extends to some anaerobic Gram-negative bacteria, with studies showing moderate efficacy against Bacteroides species. nih.gov
Activity Against Select Atypical Pathogens (e.g., Mycobacterium leprae)
Fusidate sodium exhibits activity against certain atypical pathogens, most significantly Mycobacterium leprae, the causative agent of leprosy. wikidoc.orgwikipedia.orgndrugs.com It is active both in vitro and clinically against this organism. wikidoc.orgwikipedia.org Laboratory studies have demonstrated that fusidic acid can significantly inhibit M. leprae in both axenic medium and within macrophages at concentrations as low as 0.156 µg/mL. nih.govnih.gov In contrast, its activity against Mycobacterium tuberculosis is considered marginal. wikidoc.orgwikipedia.orgndrugs.com
Bacteriostatic and Bactericidal Dynamics in Concentration-Dependent Studies
The antimicrobial action of fusidate sodium is primarily characterized as bacteriostatic, meaning it inhibits the growth and replication of bacteria without directly killing them. oup.comnih.govfrontiersin.org This effect is achieved by interfering with bacterial protein synthesis through the inhibition of Elongation Factor G (EF-G) on the ribosome. oup.comnih.gov However, the dynamic nature of its activity is highly dependent on the concentration of the drug. Preclinical studies have consistently shown that at elevated concentrations, fusidate sodium can exhibit bactericidal (bacteria-killing) activity, particularly against staphylococci. oup.com
The transition from bacteriostatic to bactericidal action is a key feature of fusidate sodium's concentration-dependent dynamics. The minimum bactericidal concentration (MBC), which is the lowest concentration of an antibiotic that kills 99.9% of the initial bacterial inoculum, is typically higher than the minimum inhibitory concentration (MIC). For fusidate sodium against Staphylococcus species, the MBC is often reported to be between 8- and 32-fold higher than the MIC. nih.govresearchgate.net
Time-kill curve analyses, which measure the rate of bacterial killing over time, further illuminate these dynamics. In these studies, a bacteriostatic effect is generally observed at concentrations near the MIC. oup.com As the concentration increases, the rate and extent of killing improve. For example, one study demonstrated that against both Methicillin-Susceptible Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA), concentrations at 4 times the MIC were bactericidal, killing over 99.9% of the bacteria within 48 hours. frontiersin.org Another study noted that concentrations of 16x MIC and higher resulted in rapid bactericidal activity, achieving a 99.9% reduction in the bacterial population after only 30 minutes of exposure. mdpi.com This concentration-dependent killing is crucial, as exposure to higher concentrations (e.g., 15 to 30 mg/L, which can be achieved clinically) has been shown to prevent the emergence of resistant mutants, whereas lower concentrations (e.g., 10 mg/L) may not be as effective in this regard. oup.com
Table 1: Concentration-Dependent Effects of Fusidate Sodium on Staphylococcus aureus
| Concentration (relative to MIC) | Observed Effect | Study Type | Key Findings | References |
|---|---|---|---|---|
| 1x - 4x MIC | Primarily Bacteriostatic | Time-Kill Assay | Inhibits bacterial growth but does not achieve a significant reduction in bacterial count over 24 hours. | frontiersin.orgoup.com |
| 4x MIC | Bactericidal | Time-Kill Assay | Achieved a >3-log10 reduction (99.9% kill) in bacterial count for MSSA and MRSA after 48 hours. | frontiersin.org |
| 8x - 32x MIC | Bactericidal | MBC Studies | The MBC for staphylococci is generally in this range compared to the MIC. | nih.gov |
| 16x MIC and higher | Rapid Bactericidal | Time-Kill Assay | Caused a 99.9% reduction in bacterial inoculum after just 30 minutes of incubation. | mdpi.com |
Synergistic and Antagonistic Interactions with Other Antimicrobial Agents in Preclinical Models
The efficacy of fusidate sodium can be significantly influenced when used in combination with other antimicrobial agents. Preclinical models, including in vitro checkerboard assays, time-kill studies, and animal infection models, have been instrumental in characterizing these interactions as synergistic (enhanced effect), antagonistic (reduced effect), or indifferent (no change in effect).
Synergistic Interactions: Synergy is often sought to enhance bactericidal activity, broaden the antimicrobial spectrum, and prevent the emergence of resistance. Fusidate sodium has demonstrated synergy with several classes of antibiotics.
Rifampicin (B610482): The combination with rifampicin is one of the most studied. Synergy has been observed against S. aureus, and this combination may reduce the risk of resistance development to rifampicin. frontiersin.orgnih.gov
Aminoglycosides and Macrolides: Synergy has been reported with aminoglycosides, such as gentamicin, and with macrolides. nih.govresearchgate.netnih.gov
Linezolid (B1675486) and Daptomycin (B549167): In biofilm models, which mimic a more complex mode of bacterial growth, fusidate sodium combined with linezolid or daptomycin resulted in a bactericidal effect against staphylococcal biofilms. asm.org
Other Agents: Synergy has also been shown with colistin (B93849) against multidrug-resistant Acinetobacter baumannii, where the combination was rapidly bactericidal. asm.orgasm.org In vitro studies have also reported synergy with berberine (B55584) chloride and tannic acid against MRSA. nih.govscielo.br
Antagonistic Interactions: Antagonism is a critical consideration as it can lead to therapeutic failure.
Quinolones: A consistent antagonistic relationship has been observed between fusidate sodium and quinolone antibiotics (e.g., ciprofloxacin, levofloxacin, moxifloxacin). oup.comnih.govnih.gov In vitro disk approximation tests showed antagonism against all 26 staphylococcal strains tested. nih.gov Therefore, combining fusidate sodium with quinolones is generally not recommended. nih.govwikipedia.org
Beta-Lactams: The interaction with beta-lactams, such as methicillin and oxacillin, is complex and variable. While some studies report indifference, others have demonstrated clear antagonism. nih.govnih.govnih.gov In both in vitro time-kill studies and an in vivo rabbit meningitis model, the combination of fusidate sodium and methicillin was antagonistic and less effective at killing S. aureus than methicillin alone. oup.comresearchgate.net
Indifferent or Variable Interactions: For some combinations, the interaction is neither consistently synergistic nor antagonistic. The outcome can depend on the specific strain and the methodology used.
Vancomycin (B549263) and Fosfomycin (B1673569): Interactions with vancomycin and fosfomycin against S. aureus have generally been characterized as indifferent. nih.govasm.org However, in an animal model of MRSA endocarditis, combination with vancomycin appeared to prevent the emergence of fusidate sodium resistance. oup.com
These preclinical findings are vital for guiding rational combination therapy, highlighting combinations that may offer enhanced efficacy and those that should be avoided due to potential antagonism.
Table 2: Summary of Preclinical Interactions between Fusidate Sodium and Other Antimicrobial Agents
| Combined Agent | Target Organism(s) | Preclinical Model | Observed Interaction | References |
|---|---|---|---|---|
| Rifampicin | Staphylococcus aureus | In vitro (Checkerboard, Time-Kill) | Synergy / Indifference | nih.govscielo.br |
| Gentamicin | Staphylococcus aureus | In vitro studies | Synergy | nih.govnih.gov |
| Linezolid | Staphylococcus aureus | Biofilm Model (CDC Reactor) | Synergy (Bactericidal) | asm.org |
| Daptomycin | Staphylococcus aureus | Biofilm Model (Static & Dynamic) | Synergy (Bactericidal) | asm.org |
| Quinolones (e.g., Ciprofloxacin) | Staphylococcus aureus | In vitro (Disk Approximation) | Antagonism | nih.govnih.govnih.gov |
| Methicillin / Oxacillin | Staphylococcus aureus | Time-Kill Assay, Rabbit Meningitis Model | Antagonism / Indifference | oup.comnih.govresearchgate.net |
| Vancomycin | Staphylococcus aureus | In vitro studies, Biofilm Model | Indifference | nih.govasm.org |
| Colistin | Acinetobacter baumannii | Checkerboard, Time-Kill Assay | Synergy (Bactericidal) | asm.orgasm.org |
Mechanisms of Antimicrobial Resistance to Fusidic Acid and Fusidate Sodium
Chromosomal Mutations in the fusA Gene Encoding Elongation Factor G
The most well-established mechanism of high-level resistance to fusidate sodium involves point mutations within the chromosomal fusA gene, which encodes for the elongation factor G (EF-G). oup.comnih.govresearchgate.net These mutations lead to amino acid substitutions in the EF-G protein, reducing its affinity for fusidate sodium. oup.com This decreased binding affinity prevents the antibiotic from effectively stalling protein synthesis. oup.compatsnap.com
Mutations in fusA are often associated with high-level resistance, with Minimum Inhibitory Concentrations (MICs) of ≥128 µg/mL. brieflands.com These mutations are predominantly found in structural domain III of EF-G, with others located in domains I and V. brieflands.comnih.gov For instance, the L461K mutation in EF-G has been linked to high-level resistance and clonal outbreaks in some European countries. oup.comnih.gov The presence of fusA mutations is a common finding in clinical isolates exhibiting high resistance levels. brieflands.comkarger.com
A specific subset of fusA mutations, primarily in domain V of EF-G, can lead to a small-colony variant (SCV) phenotype in S. aureus. brieflands.comnih.gov These SCVs exhibit slow growth and are often associated with chronic or recurrent infections. brieflands.com Additionally, mutations in the rplF gene (designated fusE), which encodes the ribosomal protein L6 that interacts with EF-G, can also result in an SCV phenotype and resistance to fusidate sodium. brieflands.comnih.govoup.com
Acquisition of Plasmid-Mediated Resistance Determinants (fusB, fusC, fusD, fusE Genes)
Horizontally transferable genes, primarily of the fusB-family, confer low-level resistance to fusidate sodium. researchgate.netoup.com These genes, including fusB, fusC, and fusD, encode proteins that protect the EF-G from the action of fusidate sodium. brieflands.comoup.com
fusB : This gene is often carried on mobile genetic elements like plasmids (e.g., pUB101) or transposon-like elements. brieflands.comoup.comasm.org It is a prevalent cause of fusidate sodium resistance in many regions. brieflands.com
fusC : Typically located on the chromosome in clinical isolates, fusC has been identified in various Staphylococcus species, including S. aureus, S. epidermidis, and S. intermedius. brieflands.comoup.com In some geographical areas, fusC is the most common determinant of fusidate sodium resistance. brieflands.comkarger.com
fusD : This gene is responsible for the intrinsic resistance to fusidate sodium observed in Staphylococcus saprophyticus. brieflands.comoup.com
fusE : This designation refers to mutations in the rplF gene, which encodes ribosomal protein L6. nih.govoup.com These mutations are associated with the SCV phenotype and confer resistance. brieflands.comoup.com
The presence of these acquired genes generally results in low-level resistance, with MIC values typically ≤32 µg/mL. brieflands.com
Molecular Mechanisms of FusB-Mediated Target Protection and Conformational Dynamics
The FusB protein and its homologues confer resistance by directly interacting with the EF-G-ribosome complex that has been stalled by fusidate sodium. pnas.orgbiorxiv.org Recent structural studies using cryo-electron microscopy have elucidated the mechanism of FusB-mediated rescue. biorxiv.orgsciencedaily.comnih.govresearchgate.net
FusB binds to the fusidate sodium-trapped EF-G on the ribosome. biorxiv.orgnih.govresearchgate.net This binding induces large-scale conformational changes in EF-G, which disrupt its interactions with the ribosome, tRNA, and mRNA. nih.govresearchgate.net Essentially, FusB acts as a "molecular crowbar," prying the stalled EF-G from the ribosome. sciencedaily.com This action leads to the dissociation of EF-G from the ribosome, which is then followed by the release of the fusidate sodium molecule. biorxiv.orgnih.govresearchgate.net This frees up the ribosome to continue protein synthesis. pnas.org
Furthermore, research suggests that FusB binding alters the dynamics of EF-G, specifically increasing the disorder in domain III. pnas.org This allosteric effect on the dynamics of the drug target is sufficient to overcome the inhibitory action of fusidate sodium. pnas.org FusB can also bind to the ribosome independently of EF-G, potentially influencing the translation process directly. biorxiv.orgresearchgate.net
Development of Resistance Phenotypes in In Vitro Systems
In vitro studies have demonstrated the development of resistance to fusidate sodium in S. aureus. mdpi.comnih.gov When exposed to sub-inhibitory concentrations of the antibiotic, susceptible strains can rapidly develop resistance, often through mutations in the fusA gene. mdpi.com
In one study, passaging S. aureus strains on gradient agar (B569324) plates with fusidate sodium led to a significant and rapid increase in MIC values, with increases ranging from 16-fold to 256-fold. mdpi.com Sequencing of the resistant mutants revealed various single amino acid changes in the fusA gene. mdpi.com This highlights the relative ease with which resistance can be selected for in a laboratory setting.
The frequency of spontaneous resistance mutations is estimated to be in the range of 10-6 to 10-8 in staphylococcal populations. nih.govoup.com The resulting resistance phenotypes can be either high-level, associated with fusA mutations, or low-level, often linked to the acquisition of resistance genes. researchgate.net Surveillance studies have shown that while the majority of S. aureus isolates remain susceptible, those that are non-susceptible often harbor detectable resistance mechanisms like fusA, fusB, fusC, or fusE. oup.com
Molecular Epidemiology of Resistance Genes in Bacterial Isolates
The prevalence of different fusidate sodium resistance determinants varies geographically. brieflands.comoup.comnih.gov
In some European countries, such as Ireland and Greece, high-level resistance due to the L461K fusA mutation has been reported, often associated with clonal outbreaks. oup.comnih.gov
In other European nations like Belgium, France, Switzerland, Sweden, Italy, and the UK, acquired resistance genes (fusB and fusC) are more prevalent. oup.comnih.gov
In Kuwait, fusC was the dominant resistance determinant found in methicillin-resistant S. aureus (MRSA) isolates. karger.com
A study in Jordan found fusB to be more prevalent than fusC among fusidate sodium-resistant S. aureus isolates. brieflands.com
Analysis of S. aureus isolates from Algeria revealed the presence of fusB, fusC, and fusA mutations as causes of resistance. mdpi.com
The distribution of these resistance genes can also vary between different staphylococcal species. For example, a European study found that fusB was more common in coagulase-negative staphylococci (CoNS) compared to S. aureus, while fusC was more prevalent in S. aureus. oup.comnih.gov The spread of these resistance genes is a significant concern, and continuous surveillance is necessary to monitor their prevalence and dissemination among clinical isolates. mdpi.com
Table 1: Mechanisms of Resistance to Fusidate Sodium
| Mechanism | Genetic Determinant | Level of Resistance | Molecular Action |
| Target Modification | Chromosomal mutations in fusA gene | High-level (MIC ≥128 µg/mL) brieflands.com | Alteration of Elongation Factor G (EF-G), reducing binding affinity for fusidate sodium. oup.comnih.gov |
| Target Modification | Mutations in rplF gene (fusE) | Low to moderate | Alteration of ribosomal protein L6, which interacts with EF-G. brieflands.comoup.com |
| Target Protection | Plasmid-mediated fusB gene | Low-level (MIC ≤32 µg/mL) brieflands.com | FusB protein binds to the fusidate sodium-stalled EF-G-ribosome complex, causing its release. biorxiv.orgnih.gov |
| Target Protection | Chromosomal or plasmid-mediated fusC gene | Low-level (MIC ≤32 µg/mL) brieflands.com | FusC protein protects EF-G from fusidate sodium. brieflands.comoup.com |
| Intrinsic Resistance | Chromosomal fusD gene | Low-level | Intrinsic resistance mechanism in Staphylococcus saprophyticus. brieflands.comoup.com |
Structure Activity Relationship Sar Studies of Fusidate Sodium and Its Derivatives
Identification of Essential Structural Moieties for Antimicrobial Activity
SAR studies have established that the core structure of fusidic acid is nearly optimal for its antibacterial potency. researchgate.netnih.gov Several key structural components are considered indispensable for its antimicrobial action. The C-21 carboxylic acid group is crucial for both antibacterial and anti-mycobacterial activity. researchgate.netnih.govresearch-nexus.net Additionally, the hydroxyl group at C-3 plays a significant role in the drug's activity. researchgate.netfrontiersin.org
The hydrophobic side chain at C-20 and the hydroxyl group at C-11 are also required for maintaining antibacterial and anti-mycobacterial activity. researchgate.netnih.govresearch-nexus.net The specific stereochemistry of the fusidane framework, characterized by a chair-boat-chair conformation of the tetracyclic ring system, is essential for its function. tandfonline.comdiva-portal.org While many modifications lead to a decrease or loss of activity, some have been shown to maintain or even slightly enhance potency against specific pathogens. frontiersin.orgnih.gov
Synthetic Strategies for Chemical Modifications
Derivatization of Carboxylic Acid and Hydroxyl Groups
Chemical modifications of fusidic acid have frequently targeted the reactive carboxylic acid and hydroxyl groups. Esterification of the C-21 carboxylic acid has been explored, with methylation using diazomethane (B1218177) being one method. google.com However, side-chain carboxylic acid esters have generally been found to be inactive. mdpi.com
The hydroxyl groups at C-3 and C-11 have also been subjects of derivatization. Acylation can produce monochloroacetates at these positions. google.com While the C-11 hydroxyl group is considered important for activity, the C-3 hydroxyl group can be functionalized to potentially yield more potent compounds. researchgate.netnih.govresearch-nexus.net For instance, the synthesis of C-3 alkyl, aryl, and silicate (B1173343) esters has been performed to evaluate their antituberculosis activity. frontiersin.orgfrontiersin.org The introduction of nitrogen-containing functional groups, such as amines and oximes, at the C-3 position is another promising strategy. mdpi.commdpi.com
Modifications of the Fusidic Acid Side Chain
The side chain of fusidic acid has been a target for various modifications to explore its impact on biological activity. These modifications include the reduction of the double bonds at C17-C20 and C24-C25. nih.gov Saturation of the C17-C20 double bond results in four stereoisomers, with only one retaining potent antibiotic activity comparable to the parent compound, highlighting the critical role of the side chain's orientation. researchgate.net
Other modifications have involved truncating the C26 and C27 methyl groups and introducing heteroatoms through ozonolysis of the C24-C25 double bond. nih.gov Aryl side chain analogs have also been synthesized. nih.gov Despite these efforts, most reported side chain analogs have shown reduced antibacterial activity compared to fusidic acid. nih.gov
Design and Evaluation of Novel Fusidate Analogs with Enhanced Activity
The quest for novel fusidate analogs with superior activity has led to the design and synthesis of numerous derivatives. While most modifications have failed to surpass the potency of fusidic acid, a few have shown promise. frontiersin.orgnih.gov For example, one study reported that a derivative, 16-deacetoxy-16β-acetylthio FA, was significantly more active than the parent antibiotic. frontiersin.org Another promising analog, 16-deacetoxy-16β-ethoxyfusidic acid, exhibited comparable in vitro activity to fusidic acid against Mycobacterium tuberculosis. researchgate.netnih.govresearch-nexus.net
Table 1: Antimicrobial Activity of Selected Fusidic Acid Derivatives
| Compound/Derivative | Modification | Target Organism(s) | Activity Compared to Fusidic Acid | Reference(s) |
|---|---|---|---|---|
| 16-deacetoxy-16β-acetylthio FA | Modification at C-16 | Bacteria | More active | frontiersin.org |
| 16-deacetoxy-16β-ethoxyfusidic acid | Modification at C-16 | Mycobacterium tuberculosis | Comparable | researchgate.netnih.govresearch-nexus.net |
| Indole (B1671886) derivatives | Modification at C-3 | MRSA | Comparable | frontiersin.org |
| Compound 12 | Side chain modification | S. aureus, E. faecium | Equivalent potency, improved resistance profile | frontiersin.orgnih.gov |
| Pyrazinecarboxamide-substituted FA | C-3 modification | MRSA | Comparable | mdpi.com |
| FA-15 | Aromatic side-chain at C-3 | Staphylococcus spp. | Good activity | mdpi.com |
| Compounds 4 and 10 (AI-designed) | Modifications at C-3 and C-21 | MRSA | 2-fold increased potency | mdpi.comnih.gov |
SAR in Non-Antimicrobial Bioactivities (e.g., Antituberculosis, Antitumor, MDR Reversal)
Beyond its antibacterial properties, fusidic acid and its derivatives have been investigated for other bioactivities.
Antituberculosis Activity: The SAR for antituberculosis activity shares some similarities with antibacterial SAR. The 11-OH, 21-COOH, and the lipid side chain are essential. frontiersin.orgfrontiersin.org Modifications at the 3-OH position with short-chain alkyl or silicate esters, as well as creating oximes, can maintain activity. frontiersin.orgfrontiersin.org Replacing the acetoxy group at C-16 with a propionyloxy group also preserves activity. frontiersin.orgfrontiersin.org However, despite in vitro activity, fusidic acid has shown a lack of in vivo activity in mouse models of tuberculosis. nih.gov
Antitumor Activity: Certain derivatives of fusidic acid have demonstrated antitumor activity. frontiersin.orgnih.gov Specifically, derivatives with a benzyl (B1604629) group modification at the 21-COOH position and an amino terminal modification at the C-3 position have shown cytotoxic effects against various cancer cell lines. frontiersin.orgnih.govnih.gov One such compound exhibited IC50 values ranging from 1.26 to 3.57 μM against cell lines including HeLa, U87, and KBV. nih.govnih.gov
MDR Reversal: Fusidic acid derivatives have also been explored as multidrug resistance (MDR) reversal agents in cancer. frontiersin.orgresearchgate.net Derivatives modified with a benzyl group at the 21-COOH position have shown the ability to reverse P-glycoprotein-mediated MDR. researchgate.net These compounds can re-sensitize multidrug-resistant cancer cells to chemotherapeutic agents like paclitaxel (B517696) by inhibiting the drug pump activity of P-gp. researchgate.net
Table 2: Non-Antimicrobial Bioactivities of Fusidic Acid Derivatives
| Bioactivity | Key Structural Modifications | Example Compound/Finding | Reference(s) |
|---|---|---|---|
| Antituberculosis | Essential: 11-OH, 21-COOH, lipid side chain. Tolerated: 3-OH modification (short alkyl/silicate esters, oximes), C-16 propionyloxy substitution. | C-3 silicate derivatives showed activity similar to FA. | frontiersin.orgfrontiersin.org |
| Antitumor | Benzyl group at 21-COOH and amino-terminal at C-3. | Compound 26 showed IC50 values of 1.26-3.57 μM against various tumor cell lines. | frontiersin.orgnih.govnih.gov |
| MDR Reversal | Benzyl group at 21-COOH. | Derivative 29 re-sensitized multidrug-resistant oral epidermoid carcinoma cells to paclitaxel. | researchgate.net |
Biosynthesis and Production Methodologies of Fusidate Sodium
Fermentation Processes Involving Fusidium coccineum
The industrial production of fusidic acid, the precursor to fusidate sodium, is primarily achieved through submerged fermentation using selected strains of the fungus Fusidium coccineum. google.compatsnap.com This process involves cultivating the microorganism in a carefully controlled environment to facilitate the biosynthesis of the antibiotic.
The process begins with the preparation of a seed culture. Spores of Fusidium coccineum are first grown on a suitable agar (B569324) medium, such as potato dextrose agar, to obtain a spore suspension. google.compatsnap.com This suspension is then used to inoculate a seed culture medium in shake flasks. google.com After a period of vigorous growth, typically around 48 hours at temperatures between 25-28°C, the seed culture is transferred to progressively larger seed tanks to generate sufficient biomass for inoculating the main production fermenter. google.com The main fermentation is then carried out for 5 to 8 days. google.com
The composition of the culture medium is critical for successful fermentation and high yields. The medium must provide essential nutrients, including carbon sources, nitrogen sources, and minerals. google.com Research has shown that specific combinations of these components can significantly impact the final product concentration. google.com For instance, using inexpensive organic nitrogen sources like cottonseed cake powder and soybean meal has been found to support stable fermentation and improve yield. google.com
A typical fermentation process is divided into two main phases: a mycelial growth phase and a fusidic acid accumulation phase. google.com The initial phase, lasting approximately the first 72 hours, is characterized by rapid hyphal growth and requires a high oxygen supply. The subsequent phase is when the bulk of the fusidic acid is synthesized, and oxygen requirements may change. google.com A unique characteristic of fusidic acid production is that the compound is not secreted into the fermentation medium; instead, it accumulates within the fungal mycelium, necessitating its extraction from the biomass during downstream processing. nih.gov
Table 1: Example Compositions of Culture Media for Fusidic Acid Production This table presents data from research on optimizing fermentation media for Fusidium coccineum.
| Component | Seed Culture Medium (g/L) | Fermentation Medium (g/L) |
| Carbon Source | ||
| Glucose | 10 - 30 | - |
| Sucrose (B13894) | - | 20 - 40 |
| Glycerine | - | 5 - 7 |
| Nitrogen Source | ||
| Soybean Powder | 2 - 5 | 1 - 2.5 |
| Cottonseed Meal | - | 10 - 30 |
| (NH₄)₂SO₄ | 1 - 4 | 1 - 4 |
| Minerals | ||
| KH₂PO₄ | 0.1 - 0.6 | 0.1 - 0.3 |
| NaCl | 0.1 - 0.3 | - |
| MgSO₄·7H₂O | - | 0.01 - 0.05 |
| FeCl₃·6H₂O | - | 0.01 - 0.05 |
| pH | 6.0 - 7.0 | 6.0 - 8.0 |
| Data sourced from patent information on culture media for fusidic acid production. google.com |
Advanced Fermentation Technologies for Optimized Yield
To enhance the efficiency and economic viability of fusidic acid production, various advanced fermentation technologies have been developed. These strategies focus on optimizing process parameters and improving the inherent productive capacity of the microbial strain.
One key area of optimization is the control of dissolved oxygen (DO) levels throughout the fermentation. google.com A multi-stage approach, where DO, aeration, and agitation rates are varied between the initial biomass growth phase and the later antibiotic production phase, has been shown to significantly improve the final titer of fusidic acid. google.com For example, during the first 72 hours (hyphal growth), a higher dissolved oxygen level (50-80%) is maintained, whereas after 72 hours (fusidic acid accumulation), the DO is controlled at a lower level (30-40%). google.com Fed-batch cultivation is another advanced technique employed, where a concentrated nutrient solution is fed to the fermenter during the production phase to maintain the residual sugar concentration within an optimal range (e.g., 4-6 g/L), thereby prolonging the productive period and increasing the final yield. google.com
Strain improvement through mutagenesis is a cornerstone of enhancing antibiotic production. Modern techniques such as atmospheric and room temperature plasma (ARTP) mutagenesis have been successfully used to generate high-yield mutant strains of F. coccineum. nih.govresearchgate.net This technology has proven effective in increasing the production of various microbial metabolites. researchgate.net Following mutagenesis, transcriptomic analysis of these high-yield strains can reveal the genetic basis for their enhanced productivity. nih.gov Studies have shown that in such mutants, the biosynthetic pathway from sucrose to fusidic acid is significantly up-regulated at the transcriptional level. nih.govresearchgate.net This understanding of the molecular mechanisms can guide further genetic engineering efforts to rationally design even more productive strains. nih.gov
Table 2: Example of a Multi-Stage Fermentation Control Strategy This table outlines a staged approach to controlling fermentation parameters to optimize fusidic acid yield.
| Fermentation Time | Parameter | Control Range | Purpose |
| Before 72 hours | Air Flow | 0.6 - 0.8 vvm | Promote hyphal growth |
| Stirring Speed | 260 - 340 rpm | ||
| Dissolved Oxygen (DO) | 50 - 80% | ||
| After 72 hours | Air Flow | 0.2 - 0.4 vvm | Enhance fusidic acid accumulation |
| Stirring Speed | 340 - 360 rpm | ||
| Dissolved Oxygen (DO) | 30 - 40% | ||
| Fed-Batch Control | Residual Sugar | 4 - 6 g/L | Maintain productivity |
| Data sourced from a patent describing an efficient fermentation production method for fusidic acid. google.com |
Crystallization and Purification Techniques for Sodium Fusidate
The recovery and purification of fusidic acid from the fermentation broth, followed by its conversion to sodium fusidate, is a critical multi-step process known as downstream processing.
The process begins with harvesting the fungal biomass, which contains the intracellular fusidic acid. nih.gov The pH of the whole fermentation broth is adjusted to an acidic level, which causes the fusidic acid to become insoluble and precipitate along with the biomass. google.com This solid mixture is then separated from the liquid broth by filtration. google.com This initial step effectively concentrates the product and separates it from water-soluble impurities in the fermentation medium. google.com
The fusidic acid is then extracted from the filtered biomass using a water-immiscible organic solvent, such as methylene (B1212753) chloride. google.com The resulting organic extract is concentrated, and the crude fusidic acid is precipitated by adding a solvent in which it is insoluble, for example, xylene. google.com
This crude fusidic acid is then converted into its sodium salt. This is typically achieved by dissolving the acid in a solvent like ethanol (B145695) or acetone (B3395972) and treating it with a sodium hydroxide (B78521) solution. tiiips.comgoogle.com The resulting sodium fusidate is then crystallized. The choice of solvent system for crystallization is crucial for obtaining a product with high purity, stable crystal form, and uniform particle size. google.com For instance, a method involving dissolving fusidic acid in a low alcohol solution and then adding ethyl acetate (B1210297) for crystallization has been reported to yield crystals that are stable and suitable for packaging and storage. google.com The final crystalline product is collected, dried, and prepared for formulation. google.com High-performance liquid chromatography (HPLC) is used to assess the purity of the final product, which can reach over 99%. google.comgoogle.com Advanced purification methods like membrane ultrafiltration may also be integrated into the process to remove impurities and improve product yield and purity. researchgate.net
Table 3: Research Findings on Sodium Fusidate Crystallization This table summarizes results from different laboratory-scale crystallization methods for sodium fusidate.
| Method | Solvent System | Purity (by HPLC) | Yield | Key Finding |
| Method 1 | 80% Ethanol / Sodium Hydroxide | 98.89% | 86.32% | Refrigeration at -4°C for 12h to promote crystallization. google.com |
| Method 2 | 80% Ethanol / Sodium Hydroxide / Ethyl Acetate | 99.89% | 90.59% | Addition of ethyl acetate improves crystal form and yield. google.com |
| Method 3 | 80% Acetone / Sodium Hydroxide | 99.91% | 91.3% | Demonstrates high purity and yield using an acetone-based system. google.com |
| Data sourced from patents on sodium fusidate crystal preparation methods. google.comgoogle.com |
Advanced Analytical Methodologies for Fusidate Sodium Research
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of fusidate sodium, offering high specificity and accuracy. koreascience.kr The development of a robust HPLC method requires careful optimization of chromatographic conditions and thorough validation according to established guidelines, such as those from the International Conference on Harmonization (ICH). isfcppharmaspire.comresearchgate.net
The separation of fusidate sodium is typically achieved using reversed-phase (RP) HPLC. isfcppharmaspire.com The choice of stationary phase, mobile phase composition, flow rate, and detection wavelength are all critical parameters that are optimized to ensure a successful and reproducible method. C18 columns are frequently employed for this purpose. isfcppharmaspire.comresearchgate.netbiomedpharmajournal.org
System suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis. biomedpharmajournal.org Parameters such as retention time, peak area, and tailing factor are monitored to ensure the system is performing correctly. researchgate.net
Table 1: Examples of Chromatographic Parameters for Fusidate Sodium Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Thermo Scientific Hypersil ODS (C18) (150 x 4.6 mm, 5 µm) isfcppharmaspire.comresearchgate.net | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) biomedpharmajournal.org | Agilent™ Zorbax Eclipse XDB C18 (250 × 4.6 mm, 5 µm) scielo.br |
| Mobile Phase | Methanol: 1% Glacial Acetic Acid: Acetonitrile (10:30:60 v/v/v) isfcppharmaspire.comresearchgate.net | Water: Acetonitrile (1:4), pH 3.3 biomedpharmajournal.org | Acetonitrile: Water (72:28, v/v), pH 3.5 with acetic acid scielo.brunesp.br |
| Flow Rate | 1.1 mL/min isfcppharmaspire.comresearchgate.net | 1.0 mL/min biomedpharmajournal.org | 1.0 mL/min scielo.brunesp.br |
| Detection (UV) | 235 nm isfcppharmaspire.comresearchgate.net | 235 nm biomedpharmajournal.org | 210 nm scielo.brunesp.br |
| Injection Volume | 20 µL isfcppharmaspire.comresearchgate.net | 20 µL biomedpharmajournal.org | 20 µL scielo.br |
| Retention Time | ~5.6 min isfcppharmaspire.comresearchgate.net | ~6.1 min biomedpharmajournal.org | ~8 min unesp.br |
Method validation ensures that the analytical procedure is suitable for its intended purpose. isfcppharmaspire.com
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. For fusidate sodium, HPLC methods demonstrate excellent linearity over various concentration ranges, with correlation coefficients (r or r²) consistently close to 0.999. koreascience.krisfcppharmaspire.comresearchgate.net
Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day). biomedpharmajournal.org Results are expressed as the Relative Standard Deviation (%RSD). For fusidate sodium HPLC methods, %RSD values are typically well within the acceptable limit of <2%. researchgate.net Studies have reported intra-day precision with RSDs between 0.25-0.37% and inter-day precision with RSDs of 0.11-0.60%. koreascience.kr
Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. researchgate.net Forced degradation studies are often employed to prove the stability-indicating capability of the method, ensuring that fusidate sodium can be determined without interference. nih.gov
Robustness: The robustness of a method is its capacity to remain unaffected by small, deliberate variations in method parameters. biomedpharmajournal.org For fusidate sodium analysis, this can involve altering the mobile phase pH, flow rate, or detection wavelength to ensure the method remains reliable under varied conditions. biomedpharmajournal.org
Table 2: Summary of Validation Parameters for Fusidate Sodium HPLC Methods
| Validation Parameter | Typical Result | Reference |
|---|---|---|
| Linearity Range | 25-150 µg/mL | isfcppharmaspire.comresearchgate.net |
| Correlation Coefficient (r²) | 0.9999 | koreascience.kr |
| Intra-day Precision (%RSD) | 0.25 - 0.37% | koreascience.kr |
| Inter-day Precision (%RSD) | 0.11 - 0.60% | koreascience.kr |
| Accuracy (% Recovery) | 99.46 - 100.85% | koreascience.kr |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. biomedpharmajournal.org These values indicate the sensitivity of the analytical method.
Table 3: Reported LOD and LOQ Values for Fusidate Sodium by HPLC
| LOD | LOQ | Reference |
|---|---|---|
| 0.43 µg/mL | 1.31 µg/mL | scielo.br |
| 1.33 µg/mL | 4.04 µg/mL | biomedpharmajournal.org |
| 12.5 µg/mL | Not Specified | researchgate.net |
| 200 ng/mL | Not Specified | researchgate.net |
Validation of Linearity, Precision, Accuracy, Specificity, Robustness
Microbiological Assay Techniques for Potency Determination
Microbiological assays are used to determine the biological activity or potency of antibiotics. These methods rely on observing the inhibitory effect of the antibiotic on a susceptible microorganism. For fusidate sodium, the agar (B569324) diffusion technique is commonly employed. nih.gov
In this method, an agar medium is uniformly seeded with a culture of a susceptible test organism, most commonly Staphylococcus aureus. researchgate.netnih.gov Solutions of known concentrations of a fusidate sodium standard and the test sample are placed in wells or on paper discs on the agar surface. chemmethod.com After incubation, the diameter of the zone of growth inhibition around the standard and sample are measured. The potency of the test sample is calculated by comparing its inhibition zone size to those produced by the standard concentrations. nih.gov Studies have shown that a log transformation straight-line method with least-squares fitting can be used to interpolate potencies from the standard curve. nih.gov
While S. aureus is the standard organism, other microorganisms like Staphylococcus epidermidis have also been tested and shown to have high sensitivity to fusidate sodium. unesp.br
Spectroscopic Characterization (e.g., UV-Vis, FT-IR) for Structural Confirmation and Purity Assessment
Spectroscopic techniques are invaluable for confirming the chemical structure and assessing the purity of fusidate sodium.
UV-Visible (UV-Vis) Spectroscopy: This technique is used to analyze the electronic transitions within a molecule. nih.gov The UV-Vis spectrum of fusidate sodium in a solvent like ethanol (B145695) is used to determine its wavelength of maximum absorbance (λmax). chemmethod.comchemmethod.com This characteristic absorbance is often used for quantification in simpler spectrophotometric methods and as a detection parameter in HPLC. isfcppharmaspire.comresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FT-IR spectrum of sodium fusidate provides a unique fingerprint. Key absorption bands can be assigned to specific vibrations, such as those from hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bonds (C=C), confirming the compound's structural integrity. chemmethod.comchemmethod.com It is also a powerful tool for studying the interaction of fusidate sodium with other substances, such as metal ions, by observing shifts in the characteristic peaks. chemmethod.comchemmethod.com
Inter-Method Comparability Studies
To ensure consistency and reliability of analytical results, studies are often conducted to compare different analytical methods. For the analysis of fusidate sodium, HPLC methods are frequently compared with microbiological assays. researchgate.netnih.gov
Multiple studies have demonstrated an excellent agreement between the results obtained from HPLC and microbiological methods for the assay of fusidate sodium in various pharmaceutical dosage forms. nih.gov This correlation validates the use of the physicochemical HPLC method for routine quality control, as it provides a faster and more specific alternative to the more variable and time-consuming microbiological assay. koreascience.kr Statistical analyses, such as Analysis of Variance (ANOVA), have been used to formally compare the results from the two methods, confirming no significant difference between them. unesp.br
Exploration of Non Antimicrobial Bioactivities of Fusidate Sodium
Modulation of Host Cellular Pathways and Enzymes
Fusidate sodium has been shown to influence host cellular functions by interacting with specific enzymes, most notably the cytochrome P450 system.
Research has demonstrated that fusidate sodium can inhibit various cytochrome P450 (CYP450) enzymes in vitro. nih.govresearchgate.net This family of enzymes is crucial for the metabolism of a wide array of drugs and endogenous compounds.
A key focus of these studies has been CYP3A4, an enzyme responsible for the metabolism of many commonly prescribed medications, including some statins. researchgate.netwalshmedicalmedia.com In vitro experiments have shown that sodium fusidate acts as a time-dependent inhibitor of recombinant CYP3A4 (rCYP3A4) at concentrations that are clinically relevant. walshmedicalmedia.com This inhibitory action is a potential mechanism for the drug-drug interactions observed between fusidate sodium and statins metabolized by CYP3A4. walshmedicalmedia.com
Further in vitro investigations using a luminescent assay with a luciferin (B1168401) substrate have expanded on these findings. nih.govingentaconnect.com A range of sodium fusidate concentrations (from 0.1 µM to 10,000 µM) were tested against several recombinant CYP450 enzymes. The results indicated that sodium fusidate inhibited not only rCYP3A4 but also rCYP1A2, rCYP2C9, rCYP2C19, and rCYP2D6. nih.govingentaconnect.com With the exception of rCYP2C9, the inhibition of these isoenzymes was found to be time-dependent. nih.govingentaconnect.com These findings suggest a broader potential for drug interactions with medications that are substrates for these particular CYP450 enzymes. nih.gov
Table 1: In Vitro Inhibition of Recombinant Cytochrome P450 Enzymes by Sodium Fusidate
| Cytochrome P450 Isoenzyme | Type of Inhibition |
|---|---|
| rCYP1A2 | Time-dependent |
| rCYP2C9 | Not time-dependent |
| rCYP2C19 | Time-dependent |
| rCYP2D6 | Time-dependent |
Immunomodulatory Effects and Cytokine Regulation (e.g., Interleukins IL-1, IL-6)
Fusidate sodium has demonstrated immunomodulatory properties, particularly in its ability to regulate the activity of key cytokines such as Interleukin-1 (IL-1) and Interleukin-6 (IL-6). nih.govmedchemexpress.com These proteins are central to the inflammatory response. ekb.egfrontiersin.org
In vitro studies using rat pancreatic islets have shown that fusidate sodium can counteract the effects of these cytokines. nih.gov Specifically, it was observed to prevent the inhibitory effect of human recombinant IL-1β on glucose-induced insulin (B600854) production. nih.gov It also blocked the stimulatory effect of human recombinant IL-6 on the same process. nih.gov Furthermore, fusidate sodium was found to inhibit the production of IL-6 induced by IL-1β in these pancreatic islets. nih.gov The effect of fusidate sodium was dose-dependent at pharmacologically relevant concentrations. nih.gov
In a preclinical model of immunoinflammatory diabetes mellitus in mice, sodium fusidate was shown to alter the circulating cytokine profile. nih.gov It reduced the levels of interferon-gamma (IFN-γ), IL-2, and tumor necrosis factor-alpha (TNF-α), while increasing the levels of IL-6. nih.gov The study suggested that the inhibitory effect on IFN-γ was particularly relevant to its antidiabetogenic action. nih.gov
Metabolic Regulation and Antidiabetic Potential in Preclinical Models
The immunomodulatory effects of fusidate sodium extend to a potential role in metabolic regulation, with preclinical studies suggesting an antidiabetic effect. nih.govmedchemexpress.com
In a study involving diabetes-prone BB rats, the administration of fusidic acid in their drinking water was found to reduce the incidence of diabetes. medchemexpress.com Another study using a mouse model of immunoinflammatory diabetes mellitus induced by multiple low doses of streptozotocin (B1681764) (SZ) provided further evidence. nih.gov In this model, sodium fusidate administration successfully reduced the clinical, chemical, and histological signs of diabetes, leading to significantly lower blood glucose levels and milder or absent insulitis compared to control groups. nih.gov This antidiabetogenic effect was observed to be long-lasting, persisting for up to a month after the cessation of treatment. nih.gov However, it is noteworthy that fusidate sodium did not prevent hyperglycemia in a model of diabetes induced by a single high dose of SZ, which is primarily due to direct toxic effects on beta cells rather than immune-mediated mechanisms. nih.gov
Activity Against Select Parasitic and Intracellular Pathogens in In Vitro Systems (e.g., Toxoplasma gondii, Listeria monocytogenes)
In addition to its antibacterial properties, fusidate sodium has been investigated for its activity against certain parasitic and intracellular pathogens in vitro. medchemexpress.comnih.govnih.gov
Research has shown that fusidic acid is effective against the parasite Toxoplasma gondii in tissue culture. nih.govnih.gov In one study, human foreskin fibroblasts were pretreated with various concentrations of fusidate sodium and then infected with T. gondii tachyzoites. nih.gov The results showed that fusidate sodium inhibited the growth of the parasite with a half-maximal inhibitory concentration (IC50) of 4 µg/mL. medchemexpress.commedchemexpress.com
Similarly, in vitro studies have demonstrated the efficacy of fusidate sodium against the intracellular bacterium Listeria monocytogenes. nih.govresearchgate.net The minimum inhibitory concentration (MIC) of fusidate sodium against the EGD strain of L. monocytogenes was determined to be approximately 2 µg/mL in broth culture. medchemexpress.comnih.gov It is important to note that while these in vitro results are promising, studies in mouse models of both Toxoplasma gondii and Listeria monocytogenes infection did not show a therapeutic effect. nih.govnih.gov
Table 2: In Vitro Activity of Fusidate Sodium Against Select Pathogens
| Pathogen | System | Finding |
|---|---|---|
| Toxoplasma gondii | Human Foreskin Fibroblasts | IC50 of 4 µg/mL |
Investigational Antitumor and Multidrug Resistance (MDR) Reversal Properties
Fusidic acid and its derivatives have been explored for their potential as anticancer agents and for their ability to reverse multidrug resistance (MDR) in cancer cells. researchgate.netnih.govresearchgate.net MDR is a significant challenge in cancer chemotherapy, where cancer cells become resistant to multiple anticancer drugs.
Some derivatives of fusidic acid have been reported to possess anti-cancer activity and the ability to reverse multidrug resistance in cancer cells. researchgate.net The potential of fusidic acid in antitumor and tumor MDR reversal is an area of ongoing research, though studies in this specific area are still relatively limited. nih.gov The development of fusidic acid analogues is a strategy being explored to enhance these properties. mdpi.com
Innovative Formulation and Delivery Systems for Fusidate Sodium
Development of Enhanced Dermal Permeation Formulations (e.g., Lipid-Based Systems)
The development of novel formulations for fusidate sodium is centered on overcoming the skin's formidable barrier, the stratum corneum. A primary strategy involves the use of lipid-based systems and nanotechnology to improve the drug's solubility and permeation. mdpi.commdpi.com
Lipid-Based Formulations: Lipid-based carriers are a cornerstone of modern topical drug delivery due to their ability to interact with and traverse the lipid-rich skin barrier. mdpi.com One notable example is a water-free, lipid-based formulation system (AKVANO®) where fusidate sodium is dissolved in a volatile solvent system with specific lipids. researchgate.netnih.govresearchgate.net Upon application, the solvent evaporates, leaving a thin lipid layer that facilitates effective deposition of the active ingredient onto the skin. lipidor.se The composition of these systems can be tuned by combining different lipids, such as phospholipids (B1166683) from soybeans, monoglycerides, and isopropyl myristate, to optimize drug delivery. researchgate.netresearchgate.net
Nano-delivery Systems: Nanotechnology offers several advanced platforms for enhancing the dermal delivery of fusidate sodium. These include:
Nanoemulgels: These are nanoemulsions incorporated into a gel base. nih.govresearchgate.net They combine the advantages of nanoemulsions, such as high drug loading and small droplet size, with the favorable rheological properties of a gel. nih.govbanglajol.info Formulations have been developed using oils like pine oil and myrrh essential oil, with surfactants such as Tween 80 and Span 20. nih.govmdpi.com
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids. mdpi.com They offer advantages like enhanced stability and controlled drug release. mdpi.com One study successfully incorporated fusidic acid into SLNs using shea butter as the lipid phase, which itself possesses antibacterial properties. mdpi.com
Nanocrystals (NCs): This technique modifies the physicochemical properties of the drug by reducing its particle size to the nanometer range. mdpi.com Fusidic acid nanocrystals have been prepared using modified nanoprecipitation techniques, resulting in significantly increased saturation solubility. mdpi.comnih.gov
Vesicular Systems: These include liposomes, ethosomes, and transfersomes. tandfonline.commdpi.comcd-bioparticles.net Liposomes are phospholipid vesicles that can encapsulate both hydrophilic and lipophilic drugs. tandfonline.com Ethosomes are modified liposomes containing a high concentration of ethanol (B145695), which acts as a penetration enhancer. mdpi.comresearchgate.net Transfersomes are ultradeformable vesicles containing an "edge activator" (a surfactant) that allows them to squeeze through skin pores much smaller than their own size. cd-bioparticles.netdovepress.com Transethosomes, a newer generation, combine the features of both ethosomes and transfersomes for potentially superior skin penetration. mdpi.comdovepress.com
Table 1: Composition of Various Novel Fusidate Sodium Formulations| Formulation Type | Key Components | Reference |
|---|---|---|
| Lipid-Based Spray (AKVANO®) | Soy-PC, medium-chain monoglycerides, isopropyl myristate, anhydrous ethanol. | researchgate.netresearchgate.net |
| Nanoemulgel | Pine oil, Tween 80 (surfactant), Span 20 (co-surfactant), Carbopol (gelling agent). | nih.gov |
| Myrrh-Oil Nanoemulgel | Myrrh essential oil, Tween 80 (surfactant), Transcutol® P (co-surfactant). | mdpi.com |
| Solid Lipid Nanoparticles (SLN) | Shea butter (lipid phase), Poloxamer 188 (surfactant). | mdpi.com |
| Liposomal Gel | Phospholipids, cholesterol, Carbopol 980 (gelling agent). | tandfonline.com |
| Nanocrystal Cream | Fusidic acid nanocrystals, Poloxamer-F127 (stabilizer). | mdpi.comnih.gov |
Optimization of Topical Drug Delivery Modalities (e.g., Cutaneous Sprays)
The final form of a topical product is crucial for user convenience and therapeutic effectiveness. Innovative modalities like cutaneous sprays and film-forming systems are being optimized for fusidate sodium delivery.
Cutaneous Sprays: Spray-based systems offer several advantages over traditional creams and ointments, including non-touch application, which is beneficial for sensitive or infected skin, and the ability to apply an even layer of the formulation. researchgate.netnih.gov A water-free, lipid-based system (AKVANO®) has been developed as a sprayable liquid. nih.govresearchgate.net The formulation consists of the active ingredient and selected lipids dissolved in a volatile solvent. lipidor.se When sprayed onto the skin, the solvent evaporates quickly, leaving a thin lipid film that contains the drug. researchgate.netlipidor.se The release profile can be fine-tuned by altering the lipid composition. lipidor.se
Film-Forming Systems (FFS): FFS are another advanced modality, typically applied as a solution or gel. rjptonline.org Like sprays, they contain a volatile solvent that evaporates upon application, leaving a thin, often transparent film of the drug and a polymer on the skin. rjptonline.org This process can create a supersaturated drug concentration on the skin surface, which enhances penetration. rjptonline.org Polymers such as Eudragit and ethyl cellulose (B213188) have been used in these systems. iajps.com Studies have explored incorporating sodium fusidate into such film-forming gels to provide prolonged release. rjptonline.orgiajps.com
Comparative Permeation and Efficacy Studies of Novel Formulations
A key aspect of developing new formulations is demonstrating their superiority over existing products. Numerous studies have compared the permeation and efficacy of novel fusidate sodium delivery systems against conventional creams (e.g., Fucidin® cream) and against each other.
Permeation Studies:
A water-free lipid-based spray (AKVANO®) showed significantly higher skin permeation (up to 60% of the applied dose) through an artificial membrane compared to a commercially available cream (3%). researchgate.netnih.gov
A fusidic acid nanoemulgel (FA-NEG) demonstrated a 3.1-fold enhancement in ex vivo skin permeability compared to a free drug suspension. mdpi.com
Liposomal gels of fusidic acid achieved a 24-hour drug permeation of approximately 75%, compared to 53% for a commercial cream and 59% for a plain hydrogel. tandfonline.com The amount of drug retained in the skin was also significantly higher for the liposomal gel (1.620 mg/cm²) versus the commercial cream (0.476 mg/cm²). tandfonline.com
Nanocrystal (NC) formulations of fusidic acid resulted in a 2-fold increase in dermal deposition from an NC cream compared to the commercial cream in an ex vivo study. nih.govresearchgate.net
Table 2: Comparative Permeation of Novel Fusidate Sodium Formulations| Formulation | Comparison | Permeation/Deposition Finding | Model Used | Reference |
|---|---|---|---|---|
| Lipid-Based Spray (AKVANO®) | vs. Commercial Cream | Up to 60% permeated vs. 3% permeated after 24h. | Strat-M® Membrane | researchgate.netnih.gov |
| Nanoemulgel (FA-NEG) | vs. Free Drug Suspension | 3.1-fold enhanced permeability (SSTF of 111.2 µg/cm²·h vs. 35.9 µg/cm²·h). | Excised Animal Skin | mdpi.com |
| Liposomal Gel | vs. Commercial Cream | ~75% permeated vs. 53% permeated after 24h. | Mice Skin | tandfonline.com |
| Nanocrystal (NC) Cream | vs. Commercial Cream | 2-fold increase in dermal deposition. | Excised Rat Skin | nih.govresearchgate.net |
*SSTF: Steady-State Transdermal Flux
Efficacy Studies: Enhanced permeation often translates to improved antibacterial efficacy.
In an ex vivo pig skin wound infection model, the AKVANO® formulations containing 2% sodium fusidate resulted in the complete elimination of bacteria in most wound areas. researchgate.net This effect was statistically significantly stronger than that of a 2% commercial cream, which produced a 58% reduction in bacterial content. researchgate.net
Nanoemulgel formulations of both fusidic acid and sodium fusidate showed superior antibacterial activity against S. aureus and S. epidermidis compared to a marketed product. nih.govnih.gov
A cream containing fusidic acid nanocrystals showed a 4-fold decrease in the minimum inhibitory concentration (MIC) against S. aureus and S. epidermidis when compared to the commercial Fucidin® cream. nih.govresearchgate.net
These findings collectively indicate that novel formulations, particularly lipid-based nanosystems and advanced delivery modalities like sprays, can significantly improve the dermal delivery and therapeutic performance of fusidate sodium compared to conventional preparations. researchgate.netnih.govnih.gov
Future Perspectives and Emerging Research Directions for Fusidate Sodium
Strategies for Counteracting Evolving Antimicrobial Resistance
The emergence of resistance to fusidate sodium, primarily in S. aureus, is a significant clinical concern that threatens its continued use. nih.govoup.comnih.gov Resistance typically arises from mutations in the fusA gene, which encodes the drug's target, elongation factor G (EF-G), or through the acquisition of resistance genes like fusB and fusC that protect the bacterial ribosome. oup.comnih.govpnas.orgfrontiersin.org Counteracting this evolving resistance requires a multi-pronged approach.
A primary strategy is the implementation of combination therapy . Using fusidate sodium alongside other antimicrobial agents can prevent the selection of resistant mutants and produce synergistic effects. oup.comwikipedia.org In vitro and clinical studies have shown that combining fusidate sodium with antibiotics such as rifampicin (B610482), vancomycin (B549263), colistin (B93849), and polymyxin (B74138) B can be effective against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative bacteria like Acinetobacter baumannii. oup.comdroracle.ainih.govfrontiersin.org For instance, the combination of colistin and fusidic acid has demonstrated potent synergy against multidrug-resistant A. baumannii, while the combination with polymyxin B is effective against resistant Klebsiella pneumoniae and Escherichia coli. nih.govfrontiersin.org
Another critical strategy involves limiting fusidate sodium monotherapy , especially in topical formulations, which has been strongly associated with the development of resistance. oup.comwikipedia.org Guidelines advocate for restricting the duration of topical fusidic acid therapy to minimize the risk of selecting for resistant strains. hres.ca
Furthermore, research is focused on developing novel drug delivery systems to enhance efficacy and overcome resistance. nih.gov Nanostructured materials, such as nano-lipid carriers and nanoemulgels, can improve the penetration and local concentration of fusidate sodium, potentially shortening treatment times and reducing the likelihood of resistance developing. nih.govmdpi.comjpmsonline.com Innovative spray-on lipid-based formulations have shown significantly higher skin permeation compared to conventional creams, suggesting they could offer a more effective delivery method and thereby lower the risk of resistance. researchgate.net
| Strategy | Mechanism/Rationale | Supporting Evidence |
| Combination Therapy | Prevents emergence of resistant mutants; potential for synergistic killing. | Effective with rifampicin, vancomycin, colistin, polymyxin B against MRSA and MDR Gram-negative bacteria. oup.comdroracle.ainih.govfrontiersin.org |
| Restricting Monotherapy | High association between topical monotherapy and resistance development. | Advocated against in community use; limiting therapy duration minimizes resistance risk. wikipedia.orghres.ca |
| Novel Formulations | Enhanced drug delivery, improved efficacy, and potentially shorter treatment duration. | Nano-lipid carriers, nanoemulgels, and spray-on lipid systems show improved permeation and antibacterial effect. mdpi.comjpmsonline.comresearchgate.net |
Rational Design of Next-Generation Fusidate Derivatives
The unique steroidal scaffold of fusidic acid presents a foundation for the rational design of new derivatives with improved properties. nih.govcjnmcpu.com The goal is to create next-generation fusidane antibiotics that possess a broader spectrum of activity, enhanced potency against resistant strains, and potentially novel therapeutic functions. nih.govmdpi.com
This research is heavily reliant on Structure-Activity Relationship (SAR) studies , which analyze how chemical modifications to the fusidic acid molecule affect its biological activity. mdpi.comnih.gov Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are increasingly used to simulate interactions with the bacterial target (EF-G) and predict the potential bioactivity of newly designed compounds. nih.gov
Key areas of chemical modification include the C-3, C-21, and C-25 positions of the fusidane nucleus. mdpi.comnih.govnih.gov Research has yielded several promising classes of derivatives:
Polyamine Conjugates: Attaching polyamines like spermine (B22157) and spermidine (B129725) to the C-3 position has been shown to broaden the antimicrobial spectrum to include Gram-negative bacteria (E. coli, A. baumannii, P. aeruginosa) and fungi (C. albicans, C. neoformans), which are typically not susceptible to fusidic acid. mdpi.com
C-21 Amide Derivatives: Modifications at the C-21 carboxylic acid group to form amides have been explored to potentially improve pharmacokinetic properties. vulcanchem.com
Aromatic Side-Chain Analogs: The synthesis of derivatives with aromatic side chains has produced compounds with potent antibacterial activity against Staphylococcus species, combined with significant anti-inflammatory properties. mdpi.com
Improved Resistance Profile Analogs: One novel analogue, created through modifications, has demonstrated equivalent potency to the parent compound against clinical isolates of S. aureus and Enterococcus faecium, but with an improved resistance profile and efficacy against a fusidic acid-resistant S. aureus strain in a murine infection model. nih.gov
| Derivative Class | Modification Site | Improved Property | Target Pathogens/Activity |
| Polyamine Conjugates | C-3 position | Broader antimicrobial spectrum | S. aureus, E. coli, A. baumannii, P. aeruginosa, C. albicans, C. neoformans mdpi.com |
| Aromatic Side-Chain Analogs | C-3 position | Dual antibacterial and anti-inflammatory activity | Staphylococcus spp. mdpi.com |
| Novel Analogue (Compound 25) | Multiple | Improved resistance profile; in vivo efficacy against resistant strains | Fusidic acid-resistant S. aureus nih.gov |
Comprehensive Characterization of Novel Bioactivities
Beyond its established antibacterial effects, fusidate sodium and its derivatives exhibit a range of other pharmacological activities that are subjects of ongoing research. nih.govfrontiersin.org The characterization of these novel bioactivities could significantly expand the therapeutic applications of the fusidane chemical class.
Anti-inflammatory and Immunomodulatory Effects: Fusidate sodium has been shown to possess powerful immunomodulatory and anti-inflammatory properties. nih.govresearchgate.net It can reduce the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.govnih.gov This activity has been demonstrated in preclinical models of inflammatory bowel disease and experimental autoimmune myocarditis, suggesting potential applications in treating autoimmune and inflammatory conditions. nih.govresearchgate.net Some derivatives have been specifically developed to possess a dual role as both an antimicrobial and an anti-inflammatory agent. mdpi.comnih.gov
Anticancer Activity: Emerging research has accidentally discovered that certain fusidic acid derivatives possess antitumor activity. nih.govfrontiersin.org Derivatives with modifications at the C-3 and C-21 positions have shown cytotoxicity against a variety of human cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and melanoma. nih.govfrontiersin.org Further investigation into the SAR of these compounds is underway to optimize their anticancer potential. frontiersin.org
Antiviral and Antifungal Activity: Studies have reported that fusidate sodium may have antiviral activity against viruses such as Enterovirus A71. nih.govfrontiersin.org Additionally, specific derivatives have demonstrated antifungal activity, notably against Cryptococcus neoformans. nih.govfrontiersin.org
Other Potential Activities: The broad biological profile of fusidic acid derivatives also includes reports of antiparasitic activity and the ability to reverse multidrug resistance (MDR) in tumors, further highlighting the versatility of this chemical scaffold. nih.govfrontiersin.org
| Bioactivity | Mechanism/Effect | Potential Application |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.govnih.gov | Inflammatory skin conditions, inflammatory bowel disease. nih.govtheindependentpharmacy.co.uk |
| Immunomodulatory | Ameliorates course of organ-specific immunoinflammatory diseases. researchgate.net | Autoimmune disorders like myocarditis. researchgate.net |
| Anticancer | Cytotoxicity against various tumor cell lines. nih.govfrontiersin.org | Leukemia, lung cancer, colon cancer. frontiersin.org |
| Antiviral | Inhibition of viral replication. nih.gov | Enterovirus A71 infections. nih.govfrontiersin.org |
| Antifungal | Inhibition of fungal growth. nih.govfrontiersin.org | Cryptococcus neoformans infections. nih.govfrontiersin.org |
Integration of Fusidate Sodium Research into Global Antimicrobial Stewardship
Effective antimicrobial stewardship is essential to preserve the utility of existing antibiotics like fusidate sodium. bsac.org.uk Integrating research findings into stewardship programs can help guide the prudent use of this agent and slow the emergence of resistance. nih.gov
A cornerstone of stewardship for fusidate sodium is the promotion of rational use . This includes prescribing it only when a bacterial infection is proven or strongly suspected and, whenever possible, guiding therapy with culture and susceptibility testing. hres.ca Stewardship programs should emphasize the importance of avoiding indiscriminate topical use and limiting the duration of therapy to what is necessary. hres.cabpac.org.nz
Education based on surveillance data is another key component. Global and local surveillance of fusidic acid resistance rates is crucial for informing treatment guidelines. nih.govresearchgate.net For example, in regions with high resistance prevalence, guidelines might restrict its first-line use. nih.govbpac.org.nz Stewardship initiatives should disseminate this data to clinicians to ensure they are aware of local resistance patterns before prescribing. oup.com
Finally, stewardship programs must champion the use of combination therapy as a standard of practice for systemic fusidate sodium treatment to prevent the development of resistance. oup.comdroracle.ai Research into novel combinations and delivery systems that enhance efficacy should be translated into clinical guidelines to optimize patient outcomes and preserve the long-term viability of fusidate sodium as a therapeutic option. nih.govresearchgate.net
Q & A
Q. How can researchers optimize Fusidate Sodium derivatives to overcome fusB-mediated resistance?
- Methodological Answer : Synthesize analogs with modified C-21 carboxyl groups and test against fusB-expressing S. aureus. Use surface plasmon resonance (SPR) to measure binding kinetics to EF-G mutants. Pair crystallography (e.g., X-ray diffraction at 2.1 Å resolution) with molecular dynamics simulations to predict resistance-breaking modifications .
Data Presentation and Reproducibility
- Inclusion of Raw Data : Large datasets (e.g., MIC distributions across 50 strains) should be appended, while processed data (e.g., mean ± SD) must appear in the main text. Use Shapiro-Wilk tests to confirm normality before applying parametric statistics .
- Conflict Resolution : Transparently report outliers and methodology limitations (e.g., batch variability in reference standards). Cross-validate findings with orthogonal techniques, such as comparing HPLC purity results with mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
